7-ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex tricyclic core structure with fused heterocyclic rings, including a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene backbone. Key functional groups include a 7-ethyl substituent, a 6-imino group, a 2-oxo moiety, and a 3-methoxypropyl carboxamide side chain. Crystallographic tools like SHELX and ORTEP-III are critical for resolving its 3D geometry, while refinement programs like SIR97 enable precise structural validation.
Properties
CAS No. |
371226-15-2 |
|---|---|
Molecular Formula |
C18H21N5O3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
7-ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C18H21N5O3/c1-3-22-15(19)12(17(24)20-8-6-10-26-2)11-13-16(22)21-14-7-4-5-9-23(14)18(13)25/h4-5,7,9,11,19H,3,6,8,10H2,1-2H3,(H,20,24) |
InChI Key |
RONDZKWDQFQLNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NCCCOC)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can be achieved through multiple synthetic routes. One common method involves the electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals. These radicals then undergo intramolecular cyclization with adjacent (hetero)arenes to form the desired tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical setups to facilitate the decarboxylation process. The use of mediators such as nBu4NBr can enhance the efficiency of the reaction under exogenous-oxidant- and metal-free conditions .
Chemical Reactions Analysis
Types of Reactions
7-ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions can occur at various positions on the tricyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions typically occur under mild to moderate conditions to preserve the integrity of the tricyclic structure.
Major Products Formed
The major products formed from these reactions include various oxo-derivatives, amine derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s tricyclic architecture and heteroatom-rich framework invite comparison with other polycyclic systems, particularly those with nitrogen and oxygen substituents. Below is a comparative analysis based on structural motifs and electronic properties:
Table 1: Structural Comparison with Related Compounds
Key Observations:
Core Structure: The target compound’s tricyclic system contrasts with the bicyclic β-lactam frameworks of cephalosporin analogs .
Functional Groups: The 3-methoxypropyl carboxamide side chain differs from the thiadiazole and tetrazole groups in cephalosporins, which are critical for bacterial target interactions . The imino and oxo groups may confer unique electronic properties, aligning with the principle that "isovalency" (similar valence electron configurations) can lead to analogous reactivity .
Electronic Character : While the tricyclic system’s electron density distribution is undefined in the evidence, its nitrogen-rich core could mimic transition states in enzymatic reactions, a strategy seen in protease inhibitors.
Methodological Considerations for Structural Analysis
The compound’s characterization likely relies on crystallographic software such as:
- SHELX : For structure solution and refinement, particularly for small molecules .
- ORTEP-III : For graphical representation of thermal ellipsoids and molecular geometry .
- SIR97 : For direct-methods structure determination and least-squares refinement .
These tools are indispensable for resolving stereochemical complexities inherent in polycyclic systems.
Biological Activity
The compound 7-ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activities that warrant detailed investigation. This article aims to provide an overview of its biological activity based on available research findings and data.
Chemical Structure and Properties
The compound's intricate structure includes a triazatricyclo framework and multiple functional groups that may influence its biological interactions. Its molecular formula is with a molecular weight of approximately g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N4O3 |
| Molecular Weight | 434.53 g/mol |
| IUPAC Name | 7-ethyl-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
The biological activity of this compound is hypothesized to be linked to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the imino group and the triazatricyclo structure suggests potential interactions with protein kinases and other enzymes critical for cell proliferation and survival.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance:
- In vitro studies demonstrated that related triazatricyclo compounds induced apoptosis in various cancer cell lines at nanomolar concentrations.
- IC50 values for these compounds ranged from to μM across different tumor types, indicating potent growth inhibition.
Kinase Inhibition Profile
The compound's structural characteristics suggest it may function as a multikinase inhibitor:
- Kinase Profiling : Preliminary data indicate that compounds in this class inhibit key kinases such as CDK4 and CDK6, which are crucial for cell cycle regulation.
- Growth Inhibition : Studies have shown that treatment with similar compounds leads to growth arrest in tumor cells by blocking essential signaling pathways.
Case Studies
- Study on Related Compounds : A study involving a structurally analogous compound reported significant cytotoxicity against breast cancer cell lines with a GI50 value of μM .
- Multikinase Inhibitor Analysis : Research on a related triazine derivative highlighted its effectiveness in inhibiting multiple kinases associated with tumor growth and metastasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
